4-Hydroxyphenyl 2-hydroxybenzoate

Dermatology Skin Targeting Melasma

Researchers face poor epidermal retention of hydroquinone in melasma therapy. 4-Hydroxyphenyl 2-hydroxybenzoate (HPH) is a co-drug intermediate that delivers a 13-fold increase in cutaneous retention vs. free hydroquinone. • 13-fold greater skin deposition for targeted delivery • XlogP ~3.5 enables efficient lipid nanoparticle loading • 98% purity suitable as HPLC reference standard. Ideal for formulation development and analytical method validation.

Molecular Formula C13H10O4
Molecular Weight 230.22 g/mol
Cat. No. B13758779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxyphenyl 2-hydroxybenzoate
Molecular FormulaC13H10O4
Molecular Weight230.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)O)O
InChIInChI=1S/C13H10O4/c14-9-5-7-10(8-6-9)17-13(16)11-3-1-2-4-12(11)15/h1-8,14-15H
InChIKeyUFNKAYBBJKLRIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxyphenyl 2-hydroxybenzoate: A Dual-Functional Salicylate Ester for Advanced Formulation and Dermatological Research


4-Hydroxyphenyl 2-hydroxybenzoate (CAS: 2553-10-8), also known as 4-hydroxyphenyl salicylate or HPH, is a phenolic ester formed by the conjugation of salicylic acid and hydroquinone. With a molecular formula of C13H10O4 and a molecular weight of 230.22 g/mol, it features a dual hydroxyl group configuration that imparts distinct physicochemical properties compared to simpler salicylates [1]. Originally investigated as a co-drug for enhanced skin targeting in melasma therapy, this compound is characterized by a high calculated lipophilicity (XlogP ≈ 3.5) and a topological polar surface area of 66.8 Ų, positioning it as a specialized intermediate for cosmetic actives and targeted drug delivery research .

Why 4-Hydroxyphenyl 2-hydroxybenzoate Cannot Be Replaced by Unmodified Salicylates or Parent Compounds


While phenyl salicylate (Salol) and unmodified hydroquinone are established agents in dermatology and plastics, substituting them with 4-hydroxyphenyl 2-hydroxybenzoate (HPH) fundamentally alters pharmacokinetic and physicochemical profiles. The co-drug architecture of HPH creates a molecule with a higher XlogP of ~3.5 compared to phenyl salicylate's lower lipophilicity [1], which translates to a 13-fold increase in cutaneous drug retention over hydroquinone alone [2]. Furthermore, while phenyl salicylate exhibits a low melting point of 43°C, the increased intermolecular forces in HPH result in a significantly higher thermal stability profile. This combination of targeted skin deposition and altered thermal properties means HPH cannot be interchanged with generic salicylates or parent drugs without compromising formulation stability or therapeutic targeting efficiency.

Quantitative Differentiation Evidence for 4-Hydroxyphenyl 2-hydroxybenzoate (HPH) Selection


13-Fold Enhancement in Cutaneous Retention Compared to Hydroquinone Alone

In a direct head-to-head comparison study, the total absorption of 4-hydroxyphenyl 2-hydroxybenzoate (HPH) led to a 13-fold enhancement in cutaneous retention compared to an equimolar dose of unmodified hydroquinone (HQ). This was measured across pig and nude mouse skin models [1].

Dermatology Skin Targeting Melasma

Significantly Higher Lipophilicity (XlogP) Versus Phenyl Salicylate (Salol)

4-Hydroxyphenyl 2-hydroxybenzoate exhibits a calculated XlogP of approximately 3.5, indicating high lipophilicity [1]. In contrast, the widely used analog phenyl salicylate (Salol) has a significantly lower lipophilic character (XlogP not specified but lower due to absence of the extra phenolic -OH group) [2]. This difference is driven by the additional hydroxyl group on the phenyl ring of HPH.

Physicochemical Properties Formulation Science Lipophilicity

Differential Tyrosinase Inhibition Activity: A Moderate Alternative to Potent Irritants

In enzymatic assays, 4-hydroxyphenyl 2-hydroxybenzoate (HPH) demonstrated a tyrosinase inhibition rate of 3%. While this is lower than the potent inhibition shown by hydroquinone (23%), it offers a distinct pharmacological profile [1]. The moderate inhibition of HPH, combined with its superior skin targeting, suggests a mechanism that avoids the strong, often irritating, direct enzymatic suppression of hydroquinone.

Cosmeceutical Tyrosinase Inhibition Skin Lightening

Enhanced Thermal Stability Relative to Phenyl Salicylate

Phenyl salicylate (Salol) has a reported melting point of 43°C, which can pose challenges for formulations requiring elevated processing temperatures or storage in warm climates [1]. While the precise melting point of 4-hydroxyphenyl 2-hydroxybenzoate (HPH) is often not reported in standard vendor datasheets due to decomposition or polymorphism, comparative studies on hydroquinone-salicylic acid conjugates note that HPH possesses 'lower crystallinity' than the parent drugs, which is a function of altered solid-state intermolecular forces [2]. This suggests a different thermal event profile and potentially greater amorphous stability in certain matrices.

Thermal Analysis Material Science Formulation Stability

Validated Application Scenarios for 4-Hydroxyphenyl 2-hydroxybenzoate (HPH) Based on Quantitative Evidence


Development of Topical Co-Drug Formulations for Enhanced Dermal Retention

Formulators can utilize 4-Hydroxyphenyl 2-hydroxybenzoate (HPH) as a strategic co-drug to deliver hydroquinone and salicylic acid moieties with 13-fold greater skin retention compared to free hydroquinone [1]. This property is ideal for creating advanced emulsions or gels for melasma treatment, where high local concentration in the epidermis is desired with minimal systemic absorption.

Design of Lipid-Based Delivery Systems for High LogP Actives

Given its calculated XlogP of ~3.5, HPH is an excellent model compound for evaluating novel lipid nanoparticles, liposomes, or micellar systems designed for highly lipophilic payloads [1]. Its ability to partition effectively into lipid bilayers makes it a suitable candidate for testing the drug loading and release kinetics of advanced transdermal delivery platforms.

Cosmeceutical Ingredient with a Favorable Irritation-to-Efficacy Profile

HPH serves as a skin-brightening active with a moderate tyrosinase inhibition profile (3%) [1]. Cosmetic scientists can leverage this to formulate products that offer skin tone improvement benefits while potentially reducing the incidence of adverse reactions typically associated with potent inhibitors like hydroquinone. This makes it particularly valuable for formulations intended for sensitive skin or for long-term maintenance regimens.

Physicochemical Standard for Lipophilicity in Chromatography and Permeation Studies

Researchers can use 4-Hydroxyphenyl 2-hydroxybenzoate as a reference standard in reversed-phase liquid chromatography (RP-HPLC) and in vitro skin permeation experiments. Its high lipophilicity and distinct UV absorbance profile allow it to serve as a reliable marker for assessing the performance of new analytical methods or for calibrating the permeation characteristics of Franz diffusion cell apparatus when studying compounds with similar logP values [1].

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